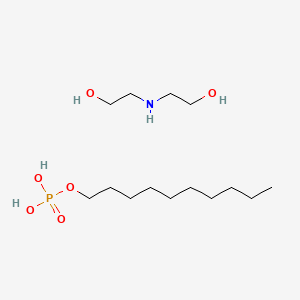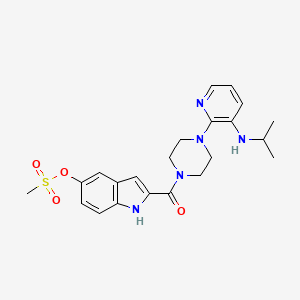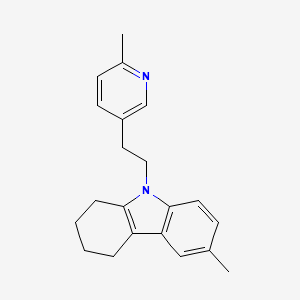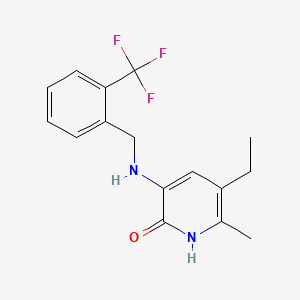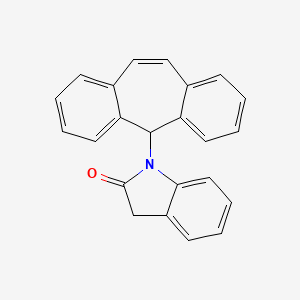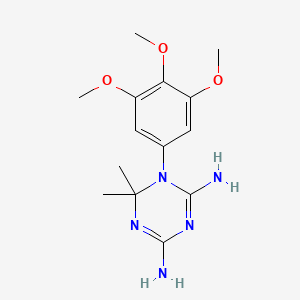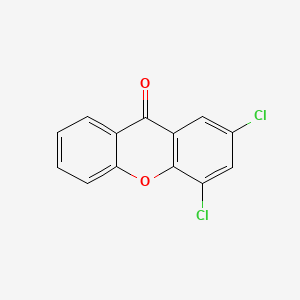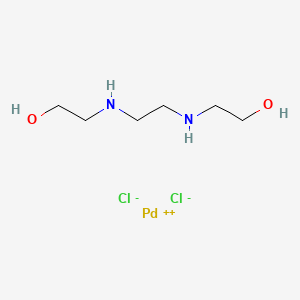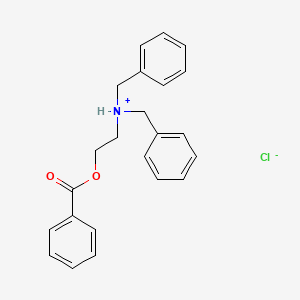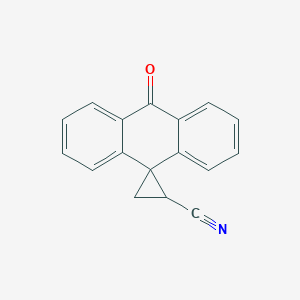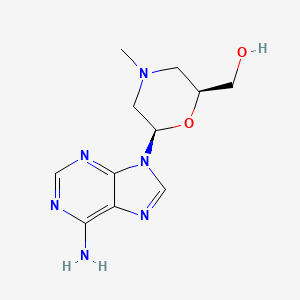
4-Morpholino-2,2-diphenylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Morpholino-2,2-diphenylbutanoic acid is a synthetic compound known for its unique chemical structure and potential applications in various fields. It is characterized by the presence of a morpholine ring, which is a six-membered heterocyclic ring containing both oxygen and nitrogen atoms. This compound has been investigated for its potential use in medicinal chemistry and other scientific research areas.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholino-2,2-diphenylbutanoic acid typically involves the reaction of morpholine with diphenylbutanoic acid derivatives. One common method includes the use of α-haloacid chlorides and amino alcohols, followed by cyclization and reduction reactions . The reaction conditions often require the presence of a base, such as sodium hydroxide, and a solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Morpholino-2,2-diphenylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
4-Morpholino-2,2-diphenylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its analgesic and spasmolytic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Morpholino-2,2-diphenylbutanoic acid involves its interaction with opioid receptors, specifically the mu, kappa, and delta receptors . By binding to these receptors, the compound can modulate pain perception and other physiological responses. The molecular pathways involved include the inhibition of neurotransmitter release and the activation of intracellular signaling cascades.
Comparaison Avec Des Composés Similaires
Similar Compounds
Moramide Intermediate: β-Methyl-α,α-diphenyl-4-morpholinebutanoic acid.
Methadone Intermediate: A related compound used in the synthesis of methadone.
Pethidine Intermediate: Another similar compound used in the production of pethidine.
Uniqueness
4-Morpholino-2,2-diphenylbutanoic acid is unique due to its specific structural features, such as the morpholine ring and the diphenylbutanoic acid backbone
Propriétés
Numéro CAS |
91921-39-0 |
|---|---|
Formule moléculaire |
C20H23NO3 |
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
4-morpholin-4-yl-2,2-diphenylbutanoic acid |
InChI |
InChI=1S/C20H23NO3/c22-19(23)20(17-7-3-1-4-8-17,18-9-5-2-6-10-18)11-12-21-13-15-24-16-14-21/h1-10H,11-16H2,(H,22,23) |
Clé InChI |
WQVAWGLILMMLQL-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


